5S-HpEPE

Descripción general

Descripción

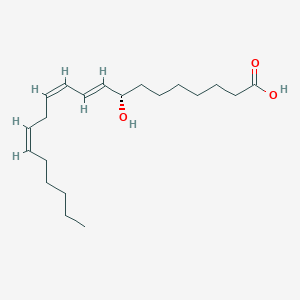

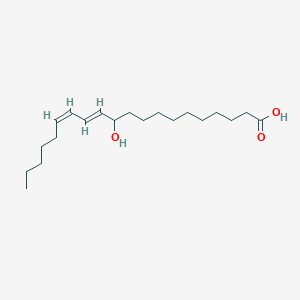

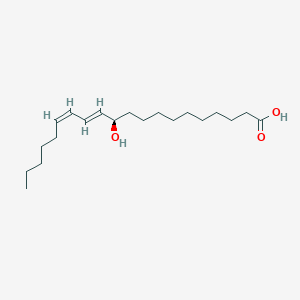

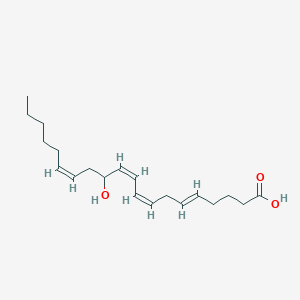

5(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 5-LO on EPA . It is a conjugate acid of a 5(S)-HpEPE(1-) and is involved in the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Synthesis Analysis

5(S)-HpEPE is produced by the action of 5-LO on EPA . It is metabolized to LTA5, a key intermediate in the formation of the 5-series leukotrienes . Alternatively, 5(S)-HpEPE is reduced to 5(S)-HEPE by peroxidases .

Molecular Structure Analysis

The molecular formula of 5(S)-HpEPE is C20H30O4 . The average mass is 334.450 Da and the monoisotopic mass is 334.214417 Da . It has one defined stereocenter .

Chemical Reactions Analysis

5(S)-HpEPE is a product of the oxidation of polyunsaturated fatty acids (PUFAs) and is involved in the synthesis of a wide range of derivatives of PUFAs . It is converted to leukotriene A4 (LTA4) by ALOX5 .

Physical And Chemical Properties Analysis

5(S)-HpEPE has a molecular weight of 334.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 14 . The exact mass is 334.21440943 g/mol and the monoisotopic mass is 334.21440943 g/mol .

Aplicaciones Científicas De Investigación

5S Methodology in Industrial Engineering

- Application in University Engineering Laboratories: The 5S methodology was implemented in university engineering laboratories to optimize work and safety. This resulted in a transformation of the school laboratories into industrial ones, improving organization, reducing costs, and increasing space efficiency (Jiménez et al., 2015).

5S Technology in Agriculture

- Impact on Precision Agriculture: In Taihang mountain areas, the use of "5S" technology in agricultural research led to significant improvements in efficiency and problem-solving, contributing to the development of precision and modern agriculture (Zhang Aijun et al., 2009).

5S in Healthcare

- Quality Improvement in Health-Care Facilities: The 5S management method, originally from Japanese manufacturing, has been applied to health-care facilities worldwide. Its implementation has shown improvements in safety, efficiency, and patient-centeredness, especially in low- and middle-income countries (Kanamori, Shibanuma, & Jimba, 2016).

5S in Education

- Optimizing Work Culture in Education: The application of 5S work culture and standard operating procedures in the Mechanical Engineering Education Study Program at Universitas Negeri Semarang resulted in a 43.4% increase in performance (Asri, 2021).

Direcciones Futuras

The future directions of 5(S)-HpEPE research could involve further exploration of its role in eicosanoid metabolism and its potential implications in human disease . Additionally, the impact of genetic variants on medication-associated eicosanoids, including 5(S)-HpEPE, could be an area of future study .

Propiedades

IUPAC Name |

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXYOIJDQPQELO-GHWNLOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(S)-HpEPE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)